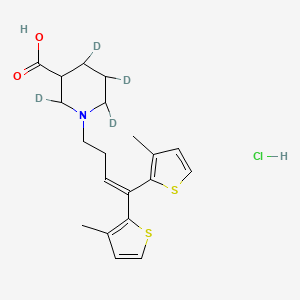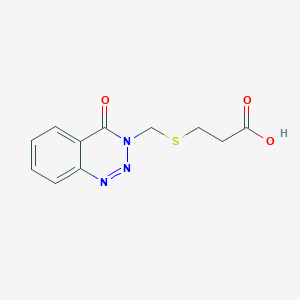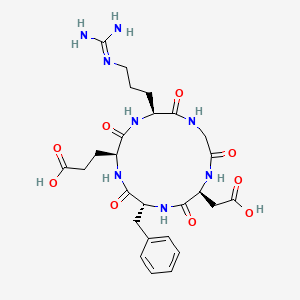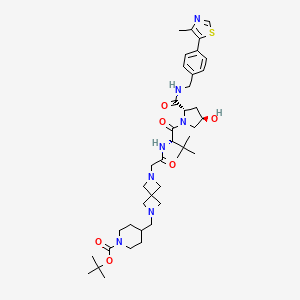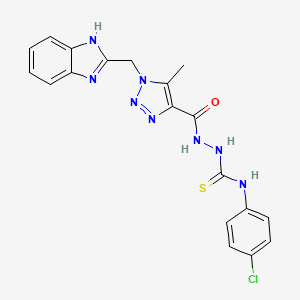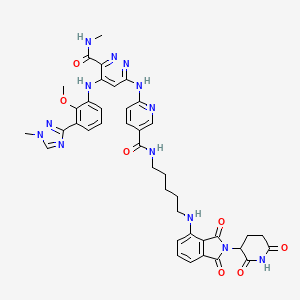
PROTAC TYK2 degrader-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC TYK2 degrader-1 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 plays a crucial role in the signaling pathways of various cytokines, including interleukin-12, interleukin-23, and type I interferons. By targeting TYK2 for degradation, this compound aims to modulate immune responses and has potential therapeutic applications in autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC TYK2 degrader-1 involves the conjugation of a TYK2 ligand with an E3 ubiquitin ligase ligand via a linker. The TYK2 ligand is typically derived from known TYK2 inhibitors, while the E3 ligase ligand is often based on thalidomide or its derivatives. The synthetic route generally includes the following steps:
Synthesis of TYK2 ligand: This involves the preparation of a TYK2 inhibitor through a series of organic reactions, including amide bond formation and aromatic substitution.
Synthesis of E3 ligase ligand: This involves the preparation of a thalidomide derivative through reactions such as esterification and amidation.
Linker attachment: The TYK2 ligand and E3 ligase ligand are connected via a linker, typically through amide bond formation
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and characterization .
Chemical Reactions Analysis
Types of Reactions
PROTAC TYK2 degrader-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .
Scientific Research Applications
PROTAC TYK2 degrader-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the degradation of TYK2 and its effects on various signaling pathways.
Biology: Used to investigate the role of TYK2 in immune responses and its potential as a therapeutic target.
Medicine: Explored as a potential treatment for autoimmune diseases such as psoriasis and rheumatoid arthritis.
Industry: Used in the development of new therapeutic agents targeting TYK2 .
Mechanism of Action
PROTAC TYK2 degrader-1 exerts its effects by inducing the degradation of TYK2 through the ubiquitin-proteasome system. The compound binds to TYK2 and recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of TYK2. This results in the inhibition of TYK2-mediated signaling pathways, including those involving interleukin-12, interleukin-23, and type I interferons .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
PROTAC TYK2 degrader-1 is unique in its ability to induce the degradation of TYK2, rather than merely inhibiting its activity. This allows for more complete and sustained inhibition of TYK2-mediated signaling pathways, potentially leading to improved therapeutic outcomes .
Properties
Molecular Formula |
C40H41N13O7 |
|---|---|
Molecular Weight |
815.8 g/mol |
IUPAC Name |
6-[[5-[5-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentylcarbamoyl]pyridin-2-yl]amino]-4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-N-methylpyridazine-3-carboxamide |
InChI |
InChI=1S/C40H41N13O7/c1-41-38(57)33-27(46-26-12-8-10-24(34(26)60-3)35-45-21-52(2)51-35)19-30(49-50-33)47-29-15-13-22(20-44-29)36(55)43-18-6-4-5-17-42-25-11-7-9-23-32(25)40(59)53(39(23)58)28-14-16-31(54)48-37(28)56/h7-13,15,19-21,28,42H,4-6,14,16-18H2,1-3H3,(H,41,57)(H,43,55)(H,48,54,56)(H2,44,46,47,49) |
InChI Key |
BNTMVRWLSZXCGH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC4=NC=C(C=C4)C(=O)NCCCCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



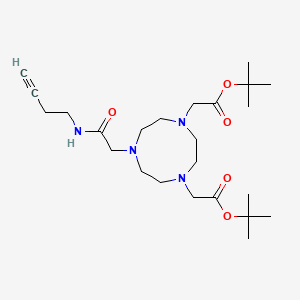

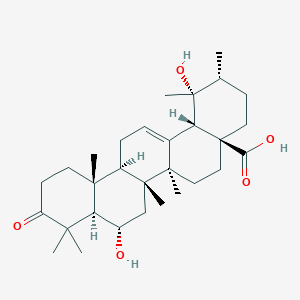
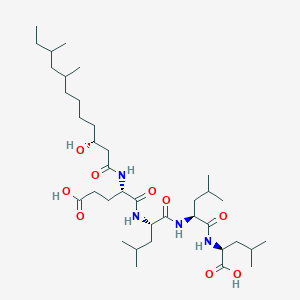
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadecanethioate;azane](/img/structure/B12379581.png)



